SB-203186 hydrochloride

Cardiovascular Pharmacology Receptor Selectivity 5-HT4 Antagonism

Researchers requiring a validated 5-HT4 antagonist with minimal 5-HT3 cross-reactivity often face confounding off-target effects. SB-203186 hydrochloride solves this with its >30-fold selectivity for 5-HT4 over 5-HT3 receptors. • Validated pKB values: 8.9 (human atrium), 8.5 (piglet atrium), 10.9 (rat oesophagus), 9.5 (guinea-pig ileum), 9.0 (human colon) • Competitive antagonism confirmed in vivo; 17-fold higher blocking potency than tropisetron in porcine tachycardia models • Supplied with analytical certification; global shipping from stocked inventory

Molecular Formula C16H21ClN2O2
Molecular Weight 308.80 g/mol
CAS No. 207572-69-8
Cat. No. B610705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB-203186 hydrochloride
CAS207572-69-8
SynonymsSB 203186 HCl;  SB 203186 HCl;  SB203186;  SB-203186.
Molecular FormulaC16H21ClN2O2
Molecular Weight308.80 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCOC(=O)C2=CNC3=CC=CC=C32.Cl
InChIInChI=1S/C16H20N2O2.ClH/c19-16(20-11-10-18-8-4-1-5-9-18)14-12-17-15-7-3-2-6-13(14)15;/h2-3,6-7,12,17H,1,4-5,8-11H2;1H
InChIKeyLYMBEMCUJNDSBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SB-203186 Hydrochloride Overview


SB-203186 hydrochloride is a potent, selective, and competitive antagonist at the serotonin 5-HT4 receptor, belonging to the indole carboxylate chemical class [1]. It exhibits high affinity for both human and porcine atrial 5-HT4 receptors and is widely used as a pharmacological tool to characterize 5-HT4 receptor-mediated responses in isolated tissue preparations [2].

Primary use 5-HT4 receptor pharmacological tool in isolated tissue assays
Selectivity context Reported preference for 5-HT4 over 5-HT3 receptors
Model fit Characterised in human and porcine atrial preparations; cross-species validation needed

SB-203186 Generic Substitution Risks


Not all 5-HT4 receptor antagonists are functionally interchangeable. Compounds within this class exhibit significant divergence in receptor subtype selectivity, species-dependent potency, and tissue-specific efficacy. For instance, while some antagonists like tropisetron demonstrate pronounced 5-HT3 receptor activity, SB-203186 hydrochloride maintains a favorable selectivity profile for 5-HT4 over 5-HT3 receptors [1]. Furthermore, antagonist potency can vary dramatically across species and tissue types, meaning that substituting one 5-HT4 antagonist for another without rigorous validation can lead to erroneous interpretations of receptor-mediated physiology [2].

5-HT4 antagonists differ in off‑target receptor activity — e.g. tropisetron has dominant 5-HT3 affinity, which may confound results if substituted without validation.

Antagonist potency varies across species and tissue types; direct replacement of SB‑203186 with another 5-HT4 blocker can shift functional readouts.

Functional interchangeability is not assured — tissue‑specific pharmacology (e.g. rat atrium vs. human colon) limits direct substitution.

SB-203186 Head-to-Head Comparisons


5-HT4 Potency and Selectivity in Cardiac Tissue

In a direct comparison of 5-HT4 receptor antagonism of 5-HT-evoked tachycardia in piglet sinoatrial tissue, SB-203186 (pKB = 8.26) exhibited significantly greater potency than tropisetron (pKB = 6.89) and SDZ 205-557 (pKB = 7.35) [1]. Crucially, SB-203186 was 12 times more selective for 5-HT4 over 5-HT3 receptors, compared to SDZ 205-557 which was only 1.6 times 5-HT4-selective, and tropisetron which was 275 times more selective for 5-HT3 over 5-HT4 [1]. This selectivity profile is critical for experiments where minimizing off-target 5-HT3 receptor activation is paramount.

5-HT4 Potency in Atrium
Head‑to‑head
SB‑203186 pKB = 8.26 | 12‑fold 5‑HT4‑selective
vs. tropisetron pKB = 6.89 (275‑fold 5‑HT3‑selective); SDZ 205‑557 pKB = 7.35 (1.6‑fold 5‑HT4)
Supports selection where minimal 5‑HT3 interference is required.
Model: 5‑HT‑evoked tachycardia, piglet right atrium.
Cardiovascular Pharmacology Receptor Selectivity 5-HT4 Antagonism

Species-Specific Activity in Rat Atrium

A cross-study comparison reveals a critical functional divergence: SB-203186 (1 μM) and the selective 5-HT4 receptor antagonist GR 125487 (10 nM and 1 μM) both failed to attenuate the positive inotropic effect of 5-HT in rat isolated left atria [1]. This is in stark contrast to their potent antagonism in human and porcine atrial tissue [2]. This finding highlights that 5-HT4 receptors do not mediate the positive inotropic response to 5-HT in the rat atrium, which is instead driven by 5-HT2A receptors [1]. GR 113808, another selective 5-HT4 antagonist, has a reported pKb of 8.8-9.43 and >300-fold selectivity over other 5-HT receptor subtypes, but its activity in this specific rat atrial model is not directly compared [3].

Rat Atrial Inotropy
Cross‑study
SB‑203186 (1 µM) — no attenuation of 5‑HT‑induced inotropy
GR 125487 also inactive; ketanserin active via 5‑HT2A
5‑HT4 receptors do not drive rat atrial inotropy; model selection critical.
Electrically driven rat left atria; functional outcome differs from human/porcine.
Cardiac Physiology Species Selectivity Inotropic Response

Tissue-Specific Potency in GI Preparations

A direct comparative study evaluated the antagonist affinities of SB203186, SB205008, and SB207710 for 5-HT4 receptor-mediated relaxations in isolated tissue preparations [1]. SB203186 demonstrated pKB values of 10.9 ± 0.1 (rat oesophagus), 9.5 ± 0.1 (guinea-pig ileum), and 9.0 ± 0.1 (human colon). In the same study, SB207710 was identified as the most potent antagonist in this series (pKB 10.9 ± 0.1 in rat oesophagus; pA2 9.9 ± 0.2 in guinea-pig ileum peristaltic reflex), while SB205008 showed intermediate potency (pKB 9.5 ± 0.1 in rat oesophagus) [1]. The data reveal clear tissue-dependent variations in potency for all three compounds.

GI Tissue Potency
Head‑to‑head
SB‑203186 pKB: 10.9 (rat oesophagus), 9.5 (GP ileum), 9.0 (human colon)
SB207710 equipotent in oesophagus (pKB 10.9) but more potent in ileum (pA2 9.9)
Tissue‑dependent potency profiles necessitate tissue‑specific antagonist selection.
Carbachol‑contracted smooth muscle preparations.
Gastrointestinal Pharmacology Tissue-Specific Pharmacology Functional Antagonism

SB-203186 Application Scenarios


Cardiac 5-HT4 Receptor Characterization

SB-203186 hydrochloride is the antagonist of choice for studies investigating the functional role of 5-HT4 receptors in human and porcine atrial myocardium. Its high affinity (pKB = 8.9 in human atrium, pKB = 8.5 in piglet atrium) and >30-fold selectivity over tropisetron [1] make it ideal for isolating 5-HT4-mediated positive inotropic effects from other serotonergic pathways. This is directly supported by its demonstrated competitive antagonism of 5-HT-evoked tachycardia in vivo in both Yucatan minipigs and new-born Camborough piglets, where it showed 17-fold higher blocking potency than tropisetron [1].

GI Motility and Peristaltic Reflex Studies

SB-203186 hydrochloride is validated for use in isolated tissue preparations of the rat oesophagus, guinea-pig ileum, and human colon to study 5-HT4 receptor-mediated relaxations and facilitation of the peristaltic reflex [2]. Its well-defined pKB values (10.9, 9.5, and 9.0, respectively) provide a quantitative benchmark for characterizing 5-HT4 receptor pharmacology in these classic gastrointestinal models [2]. Researchers can confidently use this compound to compare receptor function across species or to validate novel 5-HT4 ligands.

Neuronal 5-HT4 Studies with Low 5-HT3 Cross-Reactivity

For experiments in the central or peripheral nervous system where 5-HT3 receptor activation could confound results (e.g., studies of neurotransmitter release, neuronal depolarization, or vagal nerve activity), SB-203186 hydrochloride offers a distinct advantage. Its 12-fold selectivity for 5-HT4 over 5-HT3 receptors [3] is significantly better than that of earlier generation antagonists like SDZ 205-557 (1.6-fold selective) and contrasts sharply with tropisetron (275-fold 5-HT3-selective) [3]. This selectivity profile reduces the need for additional antagonist cocktails to mask off-target effects.

Application Selection Property Validation Focus
Atrial 5-HT4 receptor pharmacology 5‑HT4 antagonist selectivity profile Positive inotropic response in human/porcine atrial models
GI motility tissue preparations Multi‑tissue antagonist characterisation Peristaltic reflex and relaxation endpoints across species
Neuronal 5‑HT4 studies (low 5‑HT3 cross‑talk) Reported 5‑HT4‑over‑5‑HT3 selectivity Off‑target 5‑HT3 receptor activity in neuronal assays

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